5-氟-4-色满酮

描述

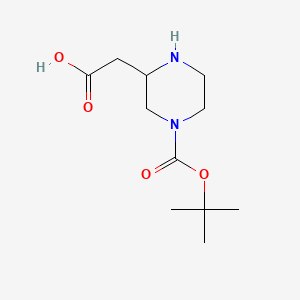

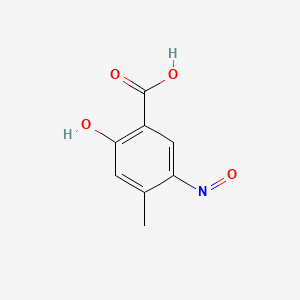

5-Fluoro-4-Chromanone is a chemical compound with the molecular formula C9H7FO2. It is a derivative of chromanone, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, has been a subject of several studies. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . The synthesis methods of chroman-4-one derivatives have been improved over the years .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-Chromanone consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, 4-chromanone has a single C2–C3 bond .Chemical Reactions Analysis

The chemical reactions of 4-chromanone-derived compounds have been studied extensively. These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The reactions of 4-chromanones have been explored in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-4-Chromanone include a molecular weight of 166.15 . More specific properties like melting point, boiling point, and density were not found in the search results.科学研究应用

结构分析和分子堆积

Garcia 等人 (1995) 的论文讨论了 5-氟-1-茚满酮及其衍生物的结构分析,提供了对这些化合物中分子堆积和分子间相互作用的见解 (Garcia 等人,1995)。

光物理性质和聚集诱导发光

Zheng 等人 (2013) 合成了新的异佛尔酮衍生物,这些衍生物显示出有前景的光物理性质和聚集诱导发光行为,表明在材料科学和光子学中具有潜在应用 (Zheng 等人,2013)。

衍生物的合成和拆分

Yang 等人 (2005) 报道了 (R)-和 (S)-6-氟色满-2-羧酸的合成和拆分,展示了获得对映体纯化合物的的方法,这在药物应用中至关重要 (Yang 等人,2005)。

联吡啶的合成和光物理性质

Kopchuk 等人 (2020) 探讨了带有氟化苯胺的 5-芳基-2,2'-联吡啶的合成,并研究了它们的光物理性质,表明在开发新荧光团方面具有潜在应用 (Kopchuk 等人,2020)。

色满酮作为治疗支架

Kamboj 和 Singh (2021) 回顾了色满酮(一种密切相关的化合物)作为药物化学中多功能支架的重要性,重点介绍了其广泛的药理活性及其在药物设计和开发中的重要性 (Kamboj 和 Singh,2021)。

用于合成氟代醇的不对称转移氢化

Betancourt 等人 (2021) 讨论了使用钌催化的不对称转移氢化来合成对映体富集的顺式-3-氟色满-4-醇,这是氟代醇合成中的一个重要过程 (Betancourt 等人,2021)。

电化学电荷储存材料

Wang 等人 (2019) 开发了一种高性能聚 (5-氟吲哚) 作为电荷储存材料,表明在超级电容器和储能技术中具有潜在应用 (Wang 等人,2019)。

区域和立体选择性阳极单氟化

Dawood 和 Fuchigami (2001) 实现了稠合型含氧杂环化合物的区域选择性电化学氟化,这对有机合成中的选择性氟化技术具有影响 (Dawood 和 Fuchigami,2001)。

互变异构和两性离子结构

Kheifets 等人 (2006) 研究了 5-氟-4-羟基-2-甲氧基嘧啶的互变异构,重点介绍了在特定溶剂中两性离子结构的稳定化,这对于理解氟代取代化合物的行为非常重要 (Kheifets 等人,2006)。

安全和危害

未来方向

The future directions in the study of 4-chromanone-derived compounds, including 5-Fluoro-4-Chromanone, involve improving the methodologies of their synthesis . Additionally, these compounds are being explored for their potential in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

属性

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-Chromanone | |

CAS RN |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)

![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)

![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)